molecular formula C12H22N2O2 B1394502 8-(Boc-amino)-3-azabicyclo[3.2.1]octane CAS No. 198210-17-2

8-(Boc-amino)-3-azabicyclo[3.2.1]octane

Cat. No. B1394502
M. Wt: 226.32 g/mol
InChI Key: HHYUNZXSGVNMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Boc-amino)-3-azabicyclo[3.2.1]octane, also known as Endo-3-amino-8-boc-8-azabicyclo[3.2.1]octane, is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . Its IUPAC name is tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate .


Molecular Structure Analysis

The InChI code for 8-(Boc-amino)-3-azabicyclo[3.2.1]octane is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8-,9+,10- . This indicates the presence of a bicyclic structure with an amino group and a carboxylate group.


Physical And Chemical Properties Analysis

8-(Boc-amino)-3-azabicyclo[3.2.1]octane has a molecular weight of 226.32 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Drug Discovery

  • The 2-Azabicyclo[3.2.1]octane scaffold has significant potential in the field of drug discovery .
  • This core has been applied as a key synthetic intermediate in several total syntheses .
  • Its unique structure can make it a challenging scaffold to acquire .
  • The scientific community’s interest in this core spiked after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
  • These compounds, of the hosieine family, exhibited high affinity for α4β2 neuronal nicotinic acetylcholine receptor .

Synthesis of Bicyclo Octanes

  • An expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones has been reported .
  • This synthesis is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .
  • The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center .

Dual Protection of Amino Functions Involving Boc

  • The Boc group plays a pivotal role in the synthesis of multifunctional targets .
  • Primary amines are unique because they can accommodate two such groups .
  • This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Synthesis of 2-Azabicyclo[3.2.1]octanes

  • A more robust synthetic method for the obtention of 2-azabicyclo[3.2.1]octane is through the rearrangement of norbornadiene .
  • Reaction with tosyl azide proceeds through (2 + 3)-cycloaddition to form a transient triazoline, which is labile, and ring opens to the diazonium betaine .

tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

  • The tert-butyloxycarbonyl (Boc) group is often used in the synthesis of amino acid ionic liquids .
  • These ionic liquids have a variety of applications, including in the synthesis of dipeptides .

Expedient Synthesis of Bicyclo Octanes

  • An expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones has been reported .
  • This synthesis is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .
  • The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center .

Safety And Hazards

The safety information for 8-(Boc-amino)-3-azabicyclo[3.2.1]octane indicates a warning signal word . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYUNZXSGVNMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Boc-amino)-3-azabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Reactant of Route 2
8-(Boc-amino)-3-azabicyclo[3.2.1]octane
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8-(Boc-amino)-3-azabicyclo[3.2.1]octane
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8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Reactant of Route 5
8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Reactant of Route 6
8-(Boc-amino)-3-azabicyclo[3.2.1]octane

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